N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C9H15N3/c1-7(11-9-3-4-9)8-5-10-12(2)6-8/h5-7,9,11H,3-4H2,1-2H3 |
InChI Key |
NCLCHHYODZXHBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine under suitable reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .
For example, oxidation of the compound can lead to the formation of corresponding pyrazole ketones or carboxylic acids, depending on the reaction conditions. Reduction reactions may yield the corresponding amines or alcohols. Substitution reactions can introduce different functional groups onto the pyrazole ring, leading to the formation of various derivatives with potentially enhanced biological activities .
Scientific Research Applications
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel molecules with diverse functionalities .
In biology and medicine, pyrazole derivatives, including this compound, have shown promise as potential therapeutic agents. They exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. Research has focused on understanding the compound’s mechanism of action and its potential as a lead compound for drug development .
In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Additionally, the compound’s structure allows it to interact with cellular components such as DNA or proteins, potentially affecting gene expression and cellular signaling pathways. These interactions can result in various biological effects, including cell cycle arrest, apoptosis, and inhibition of tumor growth .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with the target molecule but differ in substituents, linkage groups, or core heterocycles.
Table 1: Comparative Overview of Structural Analogs
Biological Activity
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by a unique structure that includes a cyclopropanamine group linked to a pyrazole ring, which is further substituted with a methyl group. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | N-[1-(1-methylpyrazol-4-yl)ethyl]cyclopropanamine |
| InChI | InChI=1S/C9H15N3/c1-7(11-9-3-4-9)8-5-10-12(2)6-8/h5-7,9,11H,3-4H2,1-2H3 |
| InChI Key | NCLCHHYODZXHBL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CN(N=C1)C)NC2CC2 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain relief. This mechanism has been observed in several studies focusing on anti-inflammatory effects.
- Receptor Modulation : It can bind to specific receptors, modulating their activity. This property is crucial for its potential use as a therapeutic agent in various conditions.
Biological Activities
This compound has demonstrated several biological activities:
- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Its capacity to reduce pain has been noted in preclinical studies, suggesting potential applications in pain management.
- Anticancer Activity : Preliminary studies have shown that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. Results indicated a significant reduction in COX activity, correlating with decreased levels of pro-inflammatory cytokines in vitro.
Study 2: Anticancer Potential
A research article from Cancer Research highlighted the compound's ability to induce apoptosis in cancer cell lines. The study reported an EC50 value of 0.064 μM, indicating potent anticancer activity compared to other pyrazole derivatives.
Study 3: Analgesic Effects
An investigation into the analgesic properties revealed that the compound significantly reduced pain responses in animal models, comparable to established analgesics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with other related compounds:
| Compound | Molecular Weight (g/mol) | Key Activity |
|---|---|---|
| N-[2-(4-ethoxyphenoxy)ethyl]cyclopropanamine | 235.30 | Anticancer |
| N-[2-(1-naphthyloxy)ethyl]cyclopropanamine | 270.32 | Anti-inflammatory |
| N-[1-(1-methylpyrazol-4-yl)methyl]cyclopropanamine | 179.25 | Analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
